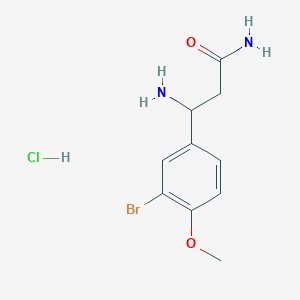

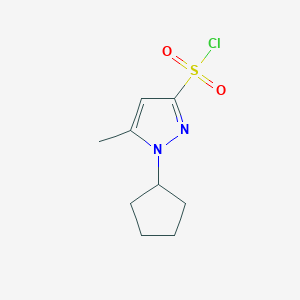

![molecular formula C8H8O3S B2947306 3-[(Furan-2-ylmethyl)sulfanyl]prop-2-enoic acid CAS No. 1384433-83-3](/img/structure/B2947306.png)

3-[(Furan-2-ylmethyl)sulfanyl]prop-2-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a similar compound, (2E)-3-(furan-2-yl)-2-(2-methylphenyl)prop-2-enoic acid, includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 30 bonds, including 18 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 furane .Applications De Recherche Scientifique

Synthesis and Chemical Properties

3-[(Furan-2-ylmethyl)sulfanyl]prop-2-enoic acid is a compound that has been explored in various synthetic and chemical property studies. A notable application is in the synthesis of 2,4-disubstituted furan derivatives. The process involves treating dibromo phenylsulfonyl propene with 1,3-diketones under basic conditions. This method has been utilized for the preparation of compounds like rabdoketone A and nematotoxic furoic acid, showcasing the versatility of furan derivatives in chemical synthesis (Haines et al., 2011).

Antimicrobial Applications

The compound has also been assessed for its antimicrobial properties. One study synthesized 1-{3-[(furan-2-ylmethyl)sulfanyl] propanoyl}-4-substituted thiosemicarbazides and their cyclization products to 1,2,4-triazole rings. These new compounds demonstrated in vitro activity against Gram-positive bacteria, indicating the potential for this compound derivatives in developing antimicrobial agents (Trotsko et al., 2014).

Catalysis and Synthetic Methodologies

In catalysis, the copper(II)-catalyzed three-component reaction involving 2,3-allenoic acids, sulfur dioxide, and aryldiazonium tetrafluoroborates has been reported. This reaction forms 4-sulfonylated furan-2(5H)-ones, showcasing the utility of this compound in complex catalytic synthesis processes that yield furan derivatives with potential applications in material science and drug development (Zhou et al., 2019).

Antitumor Activities

Additionally, the compound has been evaluated for its antitumor activity. Synthesis of new 5-ylidene derivatives of 3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one and their screening for antitumor activity highlight the potential therapeutic applications of these derivatives in cancer treatment (Horishny & Matiychuk, 2020).

Green Chemistry and Sustainability

From a sustainability perspective, this compound derivatives have been explored for their role in green chemistry applications. A scalable carboxylation route to furan-2,5-dicarboxylic acid (FDCA) from 2-furoic acid and CO2 has been investigated, offering a green alternative for producing FDCA, a key feedstock in the production of bio-based plastics (Dick et al., 2017).

Propriétés

IUPAC Name |

(E)-3-(furan-2-ylmethylsulfanyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c9-8(10)3-5-12-6-7-2-1-4-11-7/h1-5H,6H2,(H,9,10)/b5-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNXNVOMXUGSQS-HWKANZROSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CSC=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)CS/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2947223.png)

![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide](/img/structure/B2947229.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2947233.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2947234.png)

![3-Chloro-2-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2947236.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)pentan-1-one](/img/structure/B2947240.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2947244.png)